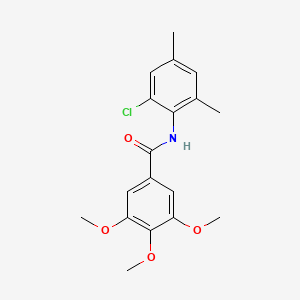![molecular formula C19H23N5O4 B5637730 2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5637730.png)
2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction Chemical compounds with complex structures, such as the one , often exhibit unique physical and chemical properties that make them of interest in various fields, including medicinal chemistry and materials science. While the specific compound has not been directly identified in research, analogs and structurally similar compounds have been synthesized and studied, providing insight into potential behaviors and characteristics.
Synthesis Analysis Compounds similar to the one described are typically synthesized through multi-step organic reactions involving the coupling of core structural components followed by functional group modifications. For example, Senthilkumar et al. (2021) describe the synthesis of a related organic compound through a reaction between specific carboxylic acids and pyrazine derivatives, characterized by spectroscopic techniques like NMR and mass spectroscopy (Senthilkumar, Umarani, & Satheesh, 2021).
Molecular Structure Analysis The structure of compounds akin to the one mentioned typically involves heterocyclic frameworks, aromatic systems, and various substituents affecting their electronic and spatial configuration. For instance, Bol’but, Kemskii, & Vovk (2014) discuss the molecular structures of related pyrazole derivatives, shedding light on the intricacies of these molecules' frameworks (Bol’but, Kemskii, & Vovk, 2014).
Chemical Reactions and Properties The reactivity of such compounds typically involves interactions with nucleophiles, electrophiles, or radicals, depending on the present functional groups. For example, the work by Badne, Swamy, Bhosale, & Kuberkar (2011) on benzothiazole derivatives showcases typical reactions these compounds might undergo, providing a basis for understanding the potential chemical behavior of our compound of interest (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Physical Properties Analysis The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's applicability and behavior under different conditions. While specific data on the exact compound might not be available, studies like those by Uršič et al. (2009) provide insights into the physical characteristics of structurally similar compounds (Uršič, Grošelj, Meden, Svete, & Stanovnik, 2009).
Chemical Properties Analysis Chemical properties, including reactivity under various conditions, stability, and degradation pathways, are vital for applications and handling. Although specific to the compound , insights can be derived from related research, such as the studies on benzothiadiazine derivatives by Khelili et al. (2012), which discuss aspects of reactivity and stability relevant to similar chemical frameworks (Khelili, Kihal, Yekhlef, de Tullio, Lebrun, & Pirotte, 2012).
作用機序
将来の方向性
Given the lack of information about this compound, future research could focus on elucidating its synthesis, structure, reactivity, and potential biological activity. This could involve experimental studies to determine its physical and chemical properties, as well as in vitro and in vivo studies to investigate any biological effects .
特性
IUPAC Name |
2-[(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-22(2)19(26)23-7-8-24-14(11-23)9-13(21-24)10-20-18(25)17-12-27-15-5-3-4-6-16(15)28-17/h3-6,9,17H,7-8,10-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWJRRRSCFMDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)C3COC4=CC=CC=C4O3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-N'-[2-(trifluoromethyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5637653.png)
![1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5637666.png)
![2-[3-(benzylthio)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5637670.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylacetyl)piperidine](/img/structure/B5637673.png)
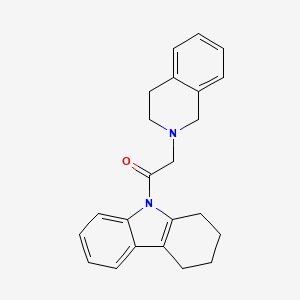
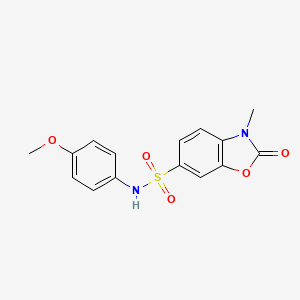
![2-propyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5637710.png)
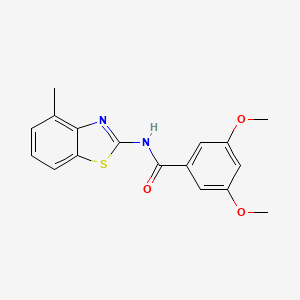
![1'-(2,3-dihydro-1-benzothien-2-ylcarbonyl)-5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5637720.png)
![N-(4-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)acetamide](/img/structure/B5637728.png)
![(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol](/img/structure/B5637736.png)
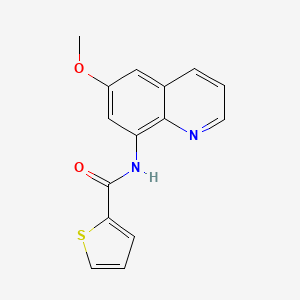
![{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5637755.png)
